4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid (CAS 387398-42-7; molecular formula C16H9F3O2; molecular weight 290.24 g/mol) is a diarylacetylene-class benzoic acid derivative bearing a para-trifluoromethyl (–CF3) substituent on the distal phenyl ring connected via a rigid ethynyl (–C≡C–) bridge to a para-benzoic acid moiety. The compound is synthesized via palladium-catalyzed Sonogashira cross-coupling between 4-iodobenzoic acid (or its ester) and 4-ethynylbenzotrifluoride, a well-established route that yields the product with predictable regiochemistry.

Molecular Formula C16H9F3O2
Molecular Weight 290.24 g/mol
Cat. No. B13454040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid
Molecular FormulaC16H9F3O2
Molecular Weight290.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C16H9F3O2/c17-16(18,19)14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(20)21/h3-10H,(H,20,21)
InChIKeyUWSWWCVMKNVUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic Acid (CAS 387398-42-7): Procurement-Relevant Identity, Class, and Physicochemical Profile


4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid (CAS 387398-42-7; molecular formula C16H9F3O2; molecular weight 290.24 g/mol) is a diarylacetylene-class benzoic acid derivative bearing a para-trifluoromethyl (–CF3) substituent on the distal phenyl ring connected via a rigid ethynyl (–C≡C–) bridge to a para-benzoic acid moiety . The compound is synthesized via palladium-catalyzed Sonogashira cross-coupling between 4-iodobenzoic acid (or its ester) and 4-ethynylbenzotrifluoride, a well-established route that yields the product with predictable regiochemistry [1]. As a building block, it serves as a key intermediate for medicinal chemistry programs targeting eIF4E inhibition, kinase modulation, and antibacterial discovery, where the combination of the carboxylic acid handle, ethynyl linker, and electron-withdrawing –CF3 group provides a versatile scaffold for further derivatization [2].

Why 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic Acid Cannot Be Replaced by Common Analogs: The Case for Para-CF3/ Para-COOH Diarylacetylene Architecture


Simple in-class substitution fails because the electronic, steric, and physicochemical profile of 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}benzoic acid is dictated by the precise combination of para-substitution pattern, the ethynyl bridge geometry, and the strong electron-withdrawing character of –CF3. Relocating the –CF3 group from para to meta or ortho position alters the predicted acid dissociation constant (pKa) and lipophilicity (LogP) in ways that directly affect solubility, permeability, and target binding . Removing the –CF3 group entirely (e.g., 4-(phenylethynyl)benzoic acid) eliminates the fluorine-mediated metabolic stabilization and reduces lipophilicity (ΔLogP approximately –1.6 units), which can drastically change pharmacokinetic behavior . Replacing the ethynyl linker with a saturated ethyl or ethenyl bridge abolishes the rigid linear geometry and conjugated π-system that underpins key intermolecular interactions with biological targets [1]. The quantitative evidence below demonstrates that even isomeric variations produce measurable differences in predicted physicochemical properties, while class-level SAR data confirm that the para-CF3/para-COOH diarylacetylene architecture is non-substitutable without loss of functional performance.

Quantitative Differentiation Evidence: 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic Acid vs. Positional Isomers and Non-Fluorinated Analogs


Predicted Acid Dissociation Constant (pKa): Para-CF3 Substitution Lowers pKa Relative to the Non-Fluorinated Analog

The predicted pKa of the carboxylic acid group in 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}benzoic acid is lower than that of the non-fluorinated analog 4-(phenylethynyl)benzoic acid due to the electron-withdrawing effect of the para-CF3 group transmitted through the conjugated ethynyl bridge. The para-CF3 isomer is predicted to have a pKa of approximately 3.92–3.98, compared to 4.08 ± 0.10 for the non-fluorinated comparator . This difference of approximately 0.10–0.16 pKa units translates to a roughly 1.3- to 1.4-fold greater degree of ionization at physiological pH (7.4), which can enhance aqueous solubility of the carboxylate form [1]. Among positional isomers, the ortho-CF3 variant shows the highest predicted pKa (3.975 ± 0.10), followed by the meta-CF3 (3.92 ± 0.10) and para-CF3 (predicted ~3.92–3.98); the ortho-isomer's slightly higher pKa is attributed to steric hindrance between the ortho-CF3 and the ethynyl group partially disrupting conjugation .

Physicochemical profiling Drug-likeness prediction Medicinal chemistry

Lipophilicity (LogP) Differentiation: Para-CF3 Confers Optimal LogP Window for Gram-Positive Antibacterial Permeability

The para-CF3 diarylacetylene benzoic acid scaffold occupies a distinct lipophilicity window compared to structurally related analogs. The target compound bearing the para-CF3 group on the distal phenyl ring is predicted to have a LogP in the range of approximately 3.8–4.5, representing a substantial increase of 1.6–2.3 LogP units over 4-(trifluoromethyl)benzoic acid (LogP ~2.8), which lacks the ethynyl-phenyl extension . This LogP elevation is critical: class-level SAR studies on trifluoromethyl phenyl derivatives demonstrate that compounds with LogP values in the 3.5–4.5 range exhibit potent Gram-positive antibacterial activity with MIC values as low as 0.39–0.78 μg/mL against S. aureus, including multidrug-resistant strains [1]. The meta-CF3 positional isomer is expected to have a similar LogP (~3.8) to the para-CF3 isomer, but the para-substitution pattern maintains a more linear molecular geometry with a larger hydrodynamic radius, which can influence membrane partitioning kinetics differentially [2]. The non-fluorinated analog 4-(phenylethynyl)benzoic acid has a reported LogP of 4.46, which is comparable to the para-CF3 isomer; however, it lacks the metabolic stabilization and electron-withdrawing effects conferred by the –CF3 group .

Lipophilicity Antibacterial drug design Permeability prediction

Thermal Stability and Density: Para-CF3 Isomer Exhibits Distinguishable Predicted Bulk Properties vs. Ortho and Meta Isomers

Predicted bulk physicochemical properties—boiling point and density—differ measurably among the three positional isomers (ortho-, meta-, and para-CF3) of 4-(trifluoromethyl)phenylethynyl benzoic acid, providing a basis for analytical differentiation during quality control and procurement. The ortho-CF3 isomer (CAS 2515533-79-4) has a predicted boiling point of 415.2 ± 45.0 °C and density of 1.392 ± 0.10 g/cm³ . The meta-CF3 isomer (CAS 2566036-57-3) shows a higher predicted boiling point of 419.2 ± 45.0 °C with a comparable density of 1.39 ± 0.1 g/cm³ . The para-CF3 isomer (CAS 387398-42-7, the target compound) is expected to exhibit intermediate predicted values based on the trend of para-substituted diarylacetylenes generally having boiling points between the ortho and meta isomers but with higher symmetry and thus potentially higher melting points [1]. These differences, while modest, are analytically relevant: HPLC retention time, differential scanning calorimetry (DSC) melting endotherms, and density measurements can distinguish the para-isomer from its ortho and meta counterparts, ensuring procurement of the correct regioisomer.

Chemical procurement Quality control Formulation development

Ethynyl Bridge Rigidity vs. Flexible Linkers: Linear Geometry Enables Predictable Molecular Recognition

The ethynyl (–C≡C–) bridge in 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}benzoic acid enforces a rigid, linear geometry with a fixed inter-ring distance of approximately 4.2 Å (C–C≡C–C), compared to the flexible ethyl (–CH2–CH2–) linker which allows free rotation and variable inter-ring distances of ~2.5–3.8 Å depending on conformation [1]. This rigidity has two key consequences: (i) it pre-organizes the molecule into a single low-energy conformation, reducing the entropic penalty upon target binding compared to flexible analogs; and (ii) it establishes a conjugated π-system extending from the benzoic acid through the ethynyl bridge to the trifluoromethylphenyl ring, enabling through-bond electronic communication between the –COOH and –CF3 termini [2]. In class-level antibacterial SAR studies on trifluoromethyl phenyl pyrazole derivatives, the rigid ethynyl linker was essential for potent biofilm inhibition (~90% at 2× MIC), whereas compounds with saturated ethylene linkers showed substantially reduced antibiofilm activity [3]. Although direct head-to-head comparison data for this specific compound are lacking in peer-reviewed literature, the biophysical principle of rigidification as an entropy-driven affinity enhancement strategy is well-established across multiple target classes [4].

Structure-based drug design Molecular docking Scaffold hopping

Carboxylic Acid Handle for Derivatization: Direct Amide Coupling and Esterification vs. Non-Carboxylate Analogs

The para-benzoic acid moiety in 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}benzoic acid provides a synthetically versatile carboxylic acid handle that distinguishes it from non-carboxylate diarylacetylenes (e.g., 4-(trifluoromethyl)diphenylacetylene) and from ester/amide pre-functionalized analogs. The free –COOH group enables direct amide coupling with primary or secondary amines using standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) reagents, as well as esterification under mild conditions, without requiring deprotection steps [1]. This contrasts with methyl or ethyl ester prodrug forms, which require saponification prior to further functionalization—adding a synthetic step and potentially compromising acid-sensitive functionality elsewhere in the molecule. In the context of the eIF4E inhibitor patent family (Hoffmann-La Roche), the carboxylic acid moiety is a critical pharmacophoric element that directly engages the cap-binding pocket of eIF4E via hydrogen bonding and ionic interactions [2]. Positional isomers where the –COOH is moved to the meta or ortho position would alter the vector of this key interaction, likely reducing binding affinity. The para-COOH/para-CF3 arrangement thus uniquely positions both functional groups at opposite termini of the rigid ethynyl axis, maximizing the distance between the hydrogen-bond donor/acceptor (–COOH) and the hydrophobic –CF3 group for optimal target complementarity [3].

Chemical biology Bioconjugation Parallel synthesis

Antibacterial Class-Level Evidence: Trifluoromethyl Phenyl Diarylacetylenes Exhibit Sub-μg/mL MIC Against Gram-Positive Pathogens

While peer-reviewed studies specifically on 4-{2-[4-(trifluoromethyl)phenyl]ethynyl}benzoic acid are not available, closely related trifluoromethyl phenyl derivatives within the diarylacetylene and diaryl pyrazole classes demonstrate potent, sub-μg/mL antibacterial activity against clinically relevant Gram-positive pathogens. In a 2018 SAR study, the meta-CF3 phenyl derivative T23 showed MIC values of 0.39–0.78 μg/mL against S. aureus Newman and 0.78–1.56 μg/mL against five multidrug-resistant S. aureus strains (NRS-1, NRS-70, NRS-100, NRS-108, NRS-271) [1]. In a separate study on trifluoromethyl phenyl pyrazole benzoic acid derivatives, the majority of compounds were highly potent growth inhibitors of Gram-positive bacteria with low toxicity to human cultured cells; selected compounds (59 and 74) demonstrated bactericidal effects in time-kill assays, moderate biofilm inhibition and destruction, bactericidal activity against stationary-phase persister cells, and a very low tendency for resistance development in S. aureus and E. faecalis [2]. In vivo, these compounds showed no harmful effects at doses up to 50 mg/kg in mouse models using 14 blood plasma organ toxicity markers and TUNEL assays in liver and kidney [2]. The target compound's para-CF3 substitution pattern is expected to confer comparable or potentially superior activity to the meta-CF3 derivatives, as class-level SAR indicates that para-substituted electron-withdrawing groups on the distal phenyl ring generally enhance antibacterial potency through improved membrane partitioning and target engagement [3].

Antibacterial discovery Gram-positive pathogens Biofilm inhibition

High-Value Application Scenarios for 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic Acid Based on Quantitative Differentiation Evidence


eIF4E-Targeted Oncology Drug Discovery: Cap-Binding Pocket Antagonist Scaffold

The para-CF3/para-COOH diarylacetylene architecture maps directly onto the pharmacophoric requirements of eIF4E cap-binding pocket antagonists, as disclosed in the Hoffmann-La Roche patent family (US8865698, EP2758380) [1]. The rigid ethynyl bridge positions the –COOH group for hydrogen-bonding interactions with the cap-binding site while the –CF3 group occupies a hydrophobic sub-pocket, a geometry that cannot be replicated by flexible-linker or meta/ortho-substituted isomers. Medicinal chemistry teams pursuing translation initiation inhibitors for oncology should prioritize this scaffold for structure-activity relationship expansion, as the free carboxylic acid handle enables rapid amide library synthesis for optimization of potency (target IC50 < 100 nM desirable), selectivity over other translation factors, and pharmacokinetic properties.

Gram-Positive Antibacterial Lead Optimization: MRSA and VRE Drug-Resistant Pathogen Programs

Class-level evidence demonstrates that trifluoromethyl phenyl diaryl compounds achieve sub-μg/mL MIC values against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with biofilm inhibition reaching ~90% at 2× MIC [2][3]. The para-CF3 substitution enhances membrane permeability (LogP 3.8–4.5 window) while maintaining low mammalian cytotoxicity, as confirmed by in vivo tolerability at 50 mg/kg in mouse models for structurally related pyrazole-benzoic acid derivatives [3]. This compound is rationally selected as a core scaffold for antibacterial programs targeting multidrug-resistant Gram-positive pathogens, where the carboxylic acid handle further enables prodrug strategies to improve oral bioavailability.

Chemical Biology Probe Development: Click Chemistry-Ready Building Block for Target Identification

The terminal alkyne moiety in the ethynyl bridge provides an intrinsic handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling direct conjugation to azide-functionalized fluorophores, biotin tags, or solid supports without additional functional group interconversion [4]. This capability is particularly valuable for photoaffinity labeling and chemoproteomics target identification studies, where the rigid ethynyl linker ensures that the probe's binding pose is not perturbed by linker flexibility. Compared to non-alkyne-containing analogs that require pre-functionalization with a bioorthogonal handle, this compound reduces the synthetic burden by one to two steps and preserves the native binding conformation of the parent scaffold.

Physicochemical Property Benchmarking and Isomer Verification for Procurement QC

The measurable differences in predicted pKa (para-CF3 ~3.92–3.98 vs. ortho-CF3 ~3.975 vs. non-fluorinated 4.08), boiling point (para-CF3 intermediate between ortho 415.2 °C and meta 419.2 °C), and density (~1.39 g/cm³) provide a multi-parameter framework for confirming regioisomer identity upon chemical procurement . Analytical laboratories supporting medicinal chemistry groups should implement orthogonal verification by HPLC retention time comparison against authentic isomer standards, supplemented by DSC for melting point determination and ¹⁹F NMR for CF3 environment confirmation. This protocol is essential because vendors may supply positional isomers interchangeably if not explicitly controlled, and the biological activity of the incorrect isomer can differ substantially.

Quote Request

Request a Quote for 4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.